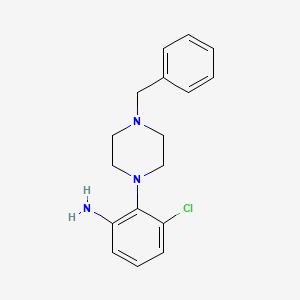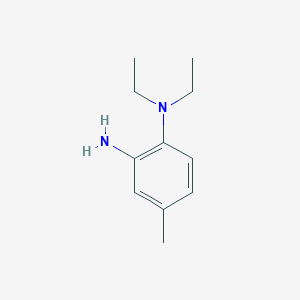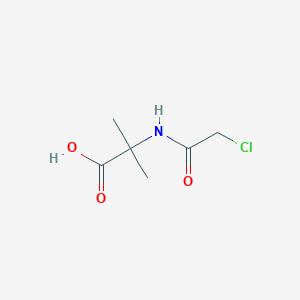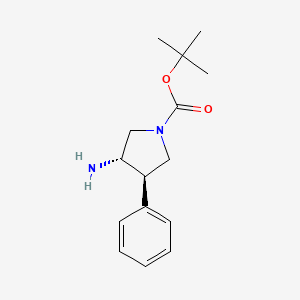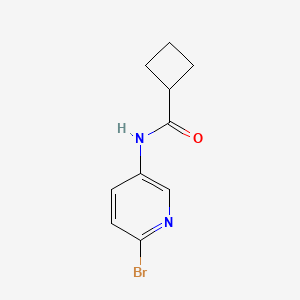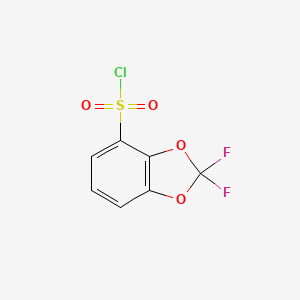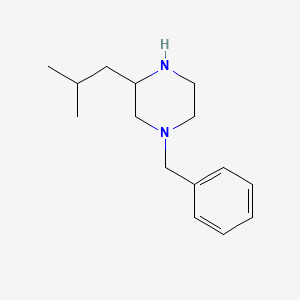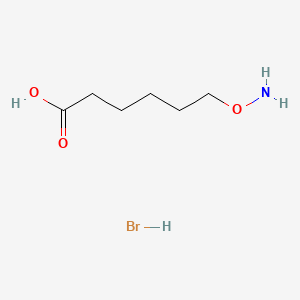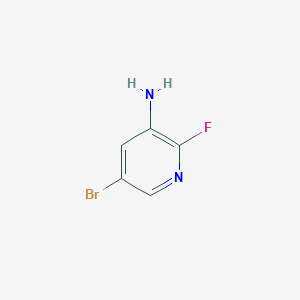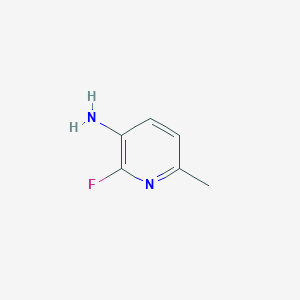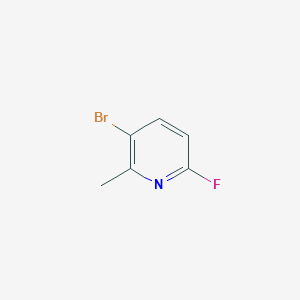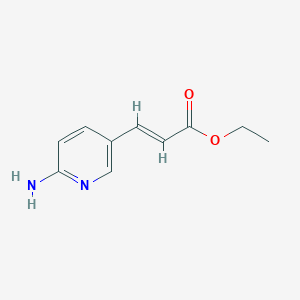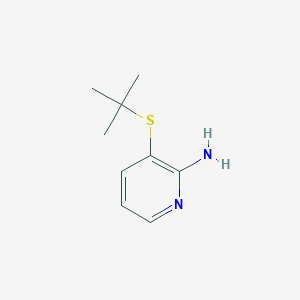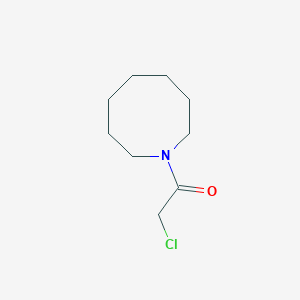
1-(クロロアセチル)アゾカン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloroacetyl)azocane is a chemical compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol . It is characterized by an eight-membered azocane ring with a chloroacetyl group attached. This compound is primarily used in research settings, particularly in the field of proteomics .
科学的研究の応用
1-(Chloroacetyl)azocane is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and intermediates.
準備方法
The synthesis of 1-(Chloroacetyl)azocane typically involves the reaction of azocane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Azocane+Chloroacetyl chloride→1-(Chloroacetyl)azocane+HCl
化学反応の分析
1-(Chloroacetyl)azocane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction .
作用機序
The mechanism of action of 1-(Chloroacetyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity . This interaction is crucial in proteomics research, where the compound is used to study protein functions and interactions.
類似化合物との比較
1-(Chloroacetyl)azocane can be compared with other similar compounds, such as:
1-(Chloroacetyl)pyrrolidine: Similar in structure but contains a five-membered pyrrolidine ring instead of an eight-membered azocane ring.
1-(Chloroacetyl)piperidine: Contains a six-membered piperidine ring and is used in similar research applications.
The uniqueness of 1-(Chloroacetyl)azocane lies in its eight-membered ring structure, which provides different steric and electronic properties compared to its five- and six-membered counterparts.
Conclusion
1-(Chloroacetyl)azocane is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool for studying protein interactions and developing new bioactive compounds.
特性
IUPAC Name |
1-(azocan-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHOJOCNQDXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585352 |
Source


|
| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14368-26-4 |
Source


|
| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)
